[2-(furan-2-ylmethylamino)-2-oxoethyl] (E)-3-(3-methoxyphenyl)prop-2-enoate
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Overview
Description
3-(3-methoxyphenyl)-2-propenoic acid [2-(2-furanylmethylamino)-2-oxoethyl] ester is a hydroxycinnamic acid.
Scientific Research Applications
Chiral Building Blocks for Prostanoids
- Application : The compound Methyl (Z)-3-[(2R,3R,4S,5S)-5-(2-methoxy-2-oxoethyl)-3,4-(isopropylidenedioxy)tetrahydrofuran-2-yl]-prop-2-enoate, a structurally related compound, is used in synthesizing chiral building blocks for prostanoids, important in medicinal chemistry (Valiullina et al., 2019).
Metal-Free Synthesis of Polysubstituted Pyrroles
- Application : A metal-free method for synthesizing polysubstituted pyrrole derivatives uses a compound similar in structure for intermolecular cycloaddition, highlighting its role in green chemistry applications (Kumar et al., 2017).
Molecular Structure Studies
- Application : The compound (E)-3-(Furan-2-yl)-1-(4-methoxyphenyl)prop-2-en-1-one, closely related to the query compound, has been studied for its molecular structure, providing insights into the structural characteristics of similar compounds (Kapoor et al., 2011).
Photophysical Properties
- Application : Derivatives of the query compound have been examined for their absorption and fluorescence characteristics, contributing to the understanding of photophysical properties in various solvents (Kumari et al., 2017).
Furan Derivatives in Medicinal Chemistry
- Application : The synthesis of new furan derivatives from the fermentation broth of Armillaria mellea, which are structurally related to the query compound, demonstrates the potential for discovering new bioactive compounds in medicinal chemistry (Wang et al., 2013).
properties
Product Name |
[2-(furan-2-ylmethylamino)-2-oxoethyl] (E)-3-(3-methoxyphenyl)prop-2-enoate |
---|---|
Molecular Formula |
C17H17NO5 |
Molecular Weight |
315.32 g/mol |
IUPAC Name |
[2-(furan-2-ylmethylamino)-2-oxoethyl] (E)-3-(3-methoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C17H17NO5/c1-21-14-5-2-4-13(10-14)7-8-17(20)23-12-16(19)18-11-15-6-3-9-22-15/h2-10H,11-12H2,1H3,(H,18,19)/b8-7+ |
InChI Key |
QYQQQJYXLDPSBO-BQYQJAHWSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=C/C(=O)OCC(=O)NCC2=CC=CO2 |
Canonical SMILES |
COC1=CC=CC(=C1)C=CC(=O)OCC(=O)NCC2=CC=CO2 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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